molecular formula C22H30O4 B1244027 (4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

Cat. No. B1244027
M. Wt: 358.5 g/mol
InChI Key: JJCFWPNMYFMHEH-WOSNLTMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione is a natural product found in Actinoplanes with data available.

Scientific Research Applications

Synthesis of Key Intermediates

The compound (4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione is associated with the synthesis of key intermediates for complex chemical structures. For instance, it has been studied as a potential intermediate in the synthesis of siccanin, a compound with significant chemical interest. The research on this aspect focuses on the development of new synthetic routes and the optimization of reaction conditions (Kato, Matsumura, Heima, & Yoshikoshi, 1988).

Synthesis of Aryl-5H-dibenzo[b,i]xanthene Derivatives

This compound is also relevant in the synthesis of aryl-5H-dibenzo[b,i]xanthene derivatives. These derivatives are synthesized using efficient methods involving reactions with various aldehydes, showcasing the compound's role in creating a wide range of chemically significant molecules (Noroozi Tisseh et al., 2008).

Antioxidant Activity

Further research has explored the antioxidant properties of related xanthene derivatives. These studies involve synthesizing various xanthene-based compounds and evaluating their effectiveness in scavenging free radicals, which is a key aspect of antioxidant activity (Khurana, Lumb, Chaudhary, & Nand, 2014).

Metal-Free Synthesis

In the pursuit of greener and more sustainable chemical processes, research has been conducted on the metal-free synthesis of xanthene derivatives. These studies emphasize environmentally friendly techniques and the use of non-toxic catalysts, which is crucial for reducing the environmental impact of chemical syntheses (Imon et al., 2022).

Exploration of Secondary Metabolites

The compound and its derivatives have also been explored in the context of secondary metabolites from natural sources like endophytic fungi. Such research is crucial for understanding the chemical diversity in nature and for the potential discovery of novel bioactive compounds (Pan et al., 2010).

Catalytic Applications

Research has also delved into the use of this compound in catalysis, particularly in the synthesis of benzoxanthene derivatives. The studies focus on developing efficient, mild, and eco-friendly synthesis methods using various catalysts, highlighting the compound's utility in facilitating complex chemical reactions (Rahmatpour, 2013).

Cytotoxicity and Anticancer Properties

In medical research, there's significant interest in evaluating the cytotoxicity and potential anticancer properties of xanthene derivatives. Studies have been conducted to understand how these compounds interact with cancer cell lines, opening avenues for potential therapeutic applications (Bortolot et al., 2019).

Antibacterial Activity

Xanthene derivatives have also been studied for their antibacterial properties. Research in this area is crucial for the development of new antibacterial agents, especially in the face of rising antibiotic resistance (Retnosari et al., 2021).

properties

Product Name

(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

InChI

InChI=1S/C22H30O4/c1-20(2)7-5-8-21(3)16(20)6-9-22(4)17(21)11-14-15(24)10-13(12-23)18(25)19(14)26-22/h10,16-17,23H,5-9,11-12H2,1-4H3/t16-,17+,21-,22-/m1/s1

InChI Key

JJCFWPNMYFMHEH-WOSNLTMFSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@@]3([C@H]2CC4=C(O3)C(=O)C(=CC4=O)CO)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C(=CC4=O)CO)C)C)C

synonyms

BE 40644
BE-40644
BE40644

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
Reactant of Route 2
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
Reactant of Route 3
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
Reactant of Route 4
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
Reactant of Route 5
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
Reactant of Route 6
(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione

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